molecular formula C27H18ClN3 B3027969 2-(4'-Chlorobiphenyl-3-yl)-4,6-diphenyl-1,3,5-triazine CAS No. 1443049-85-1

2-(4'-Chlorobiphenyl-3-yl)-4,6-diphenyl-1,3,5-triazine

Cat. No.: B3027969
CAS No.: 1443049-85-1
M. Wt: 419.9
InChI Key: NOXDCUCUJFTIHW-UHFFFAOYSA-N
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Description

2-(4'-Chlorobiphenyl-3-yl)-4,6-diphenyl-1,3,5-triazine is a useful research compound. Its molecular formula is C27H18ClN3 and its molecular weight is 419.9. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Aggregation-Induced Emission Fluorophores

A study introduced 4,6-diphenyl-1,3,5-triazine as the rotor in the construction of aggregation-induced emission (AIE) fluorophores. These compounds exhibited reversible piezofluorochromic behavior and were used in nondoped sky-blue organic light-emitting diodes, showing high electroluminescence performance and negligible efficiency roll-off even at high brightness levels (Liu et al., 2018).

Host Material in Organic Light-Emitting Diodes

Another research developed D-σ-A molecules bearing 2,4,6-diphenyl-1,3,5-triazine (TRZ) units for use in organic light-emitting diodes (OLEDs). These molecules demonstrated charge transfer properties and contributed to improved OLED performance (Zhao et al., 2020).

Corrosion Inhibition

Triazine derivatives have been studied for their corrosion inhibition properties. A paper discussed the effectiveness of triazine derivatives in preventing corrosion of mild steel in hydrochloric acid, showing high inhibition efficiency and mixed-type inhibitor behavior (Singh et al., 2018).

Epoxidizing Reagent

A new triazine-based oxidizing reagent, 2-hydroperoxy-4,6-diphenyl-1,3,5-triazine (Triazox), was developed for epoxidation of alkenes. This reagent is bench-stable, easy to handle, and allows for the efficient epoxidation of various alkenes (Yamada et al., 2018).

Cell Differentiation Agents

Research has also been conducted on the synthesis of triazines as potential agents affecting cell differentiation. This includes the development of protocols for the swift functionalization of the 1,3,5-triazine core, potentially useful for cardiogenetic activity (Linder et al., 2018).

High Electroluminescence Efficiency

A study designed and synthesized three bipolar materials using 4,6-diphenyl-1,3,5-triazin-2-yl groups. These compounds exhibited high electroluminescence efficiency and long device lifetimes, making them suitable for use in organic electronics (Jung et al., 2020).

Amination Mechanism

A research paper explored the amination mechanism of substituted 1,3,5-triazines, providing insights into the chemical behavior and potential applications of these compounds in synthetic chemistry (Simig et al., 2010).

Synthesis of Dendrimeric Complexes

Triazine-based dendrimeric complexes have been synthesized for studying their magnetic behaviors, indicating potential applications in materials science and nanotechnology (Uysal & Koç, 2010).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, if the compound is volatile, it could pose an inhalation risk. If it’s reactive, it could pose a risk of explosion or fire .

Future Directions

The future directions for research into this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research might focus on clinical trials .

Properties

IUPAC Name

2-[3-(4-chlorophenyl)phenyl]-4,6-diphenyl-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18ClN3/c28-24-16-14-19(15-17-24)22-12-7-13-23(18-22)27-30-25(20-8-3-1-4-9-20)29-26(31-27)21-10-5-2-6-11-21/h1-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOXDCUCUJFTIHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=CC(=C3)C4=CC=C(C=C4)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443049-85-1
Record name 2-(4'-Chlorobiphenyl-3-yl)-4,6-diphenyl-1,3,5-triazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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